molecular formula C18H27NO4S B2933338 N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,4,5-trimethylbenzenesulfonamide CAS No. 941959-20-2

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,4,5-trimethylbenzenesulfonamide

Cat. No.: B2933338
CAS No.: 941959-20-2
M. Wt: 353.48
InChI Key: MOSBXIBSGVIKES-UHFFFAOYSA-N
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Description

N-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-2,4,5-trimethylbenzenesulfonamide is a specialized chemical reagent designed for advanced research applications, particularly in medicinal chemistry and drug discovery. This compound integrates two privileged structural motifs: the 1,4-dioxaspiro[4.5]decane system, which is known to function as a protected carbonyl precursor, and a multifunctional trimethylbenzenesulfonamide group. The 1,4-dioxaspiro[4.5]decane scaffold is a well-established ketal protecting group for cyclohexanone, offering stability under a range of reaction conditions while allowing for facile deprotection to regenerate the carbonyl functionality when needed . This feature is invaluable in multi-step synthetic sequences, providing a strategic handle for complex molecule assembly. Beyond its role in synthesis, the 1,4-dioxaspiro[4.5]decane structure is found in compounds with demonstrated bioactivity. Research shows that this core structure is present in novel, orally bioavailable modulators of neuronal glutamate transporters, which have shown potent antiseizure activity in vivo, highlighting its relevance in developing therapeutics for central nervous system (CNS) disorders . Furthermore, derivatives of this spirocyclic system are explored in cutting-edge chemical biology platforms, such as hydrophobically tagged molecules designed to induce targeted protein degradation . Conjugated with this spirocycle is a 2,4,5-trimethylbenzenesulfonamide group. The sulfonamide functional group is a cornerstone in medicinal chemistry, frequently employed in the design of enzyme inhibitors due to its ability to interact strongly with biological targets. The specific addition of methyl substituents on the benzene ring allows for fine-tuning of the compound's steric and electronic properties, which can critically influence binding affinity, selectivity, and metabolic stability. This makes the compound a highly versatile intermediate for constructing targeted libraries or for use as a synthetic building block in projects aimed at probing protein function or discovering new bioactive molecules.

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-2,4,5-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO4S/c1-13-9-15(3)17(10-14(13)2)24(20,21)19-11-16-12-22-18(23-16)7-5-4-6-8-18/h9-10,16,19H,4-8,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOSBXIBSGVIKES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCC2COC3(O2)CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,4,5-trimethylbenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

  • Molecular Formula : C16H30N2O3
  • Molecular Weight : 298.421 g/mol
  • IUPAC Name : N-[(8-tert-butyl-1,4-dioxaspiro[4.5]decan-3-yl)methyl]-N-propylnitrous amide
  • SMILES Notation : CCCN(CC1COC2(CCC(CC2)C(C)(C)C)O1)N=O

The compound features a unique spiro structure that may contribute to its biological activity by influencing its interaction with biological targets.

The biological activity of this compound has been linked to its ability to interact with various receptors in the body. Notably, it has shown potential as a 5-HT1A receptor agonist , which is significant for its role in neuroprotection and analgesic effects .

Pharmacological Effects

Research indicates that derivatives of this compound exhibit various pharmacological effects:

  • Anti-inflammatory : Demonstrated significant inhibition of inflammatory responses in animal models.
  • Antibacterial : Exhibited notable antibacterial activity against several strains of bacteria.
  • Neuroprotective : As a 5-HT1A receptor agonist, it may provide neuroprotective benefits in conditions such as anxiety and depression .

Case Study 1: Neuroprotective Effects

In a study evaluating the neuroprotective effects of the compound, it was administered to animal models subjected to stress-induced conditions. Results indicated a marked improvement in behavioral outcomes and reduced markers of neuroinflammation .

Case Study 2: Antibacterial Activity

Another investigation focused on the antibacterial properties of the compound. In vitro tests demonstrated effective inhibition of bacterial growth in cultures treated with varying concentrations of the compound. The results are summarized in Table 1.

Concentration (µg/mL)Zone of Inhibition (mm)
1012
2520
5030

This data suggests that this compound has significant antibacterial potential.

Synthesis Methods

The synthesis of this compound involves several steps:

  • Formation of Spiro Compound : The initial step involves creating the spiro structure through cyclization reactions.
  • Substitution Reactions : Subsequent reactions introduce the sulfonamide group and other substituents that enhance biological activity.

These methods leverage established organic synthesis techniques to produce compounds with desired pharmacological properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Sulfonamide Group

Nitro-Substituted Analogs
  • N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-nitrobenzenesulfonamide (): Features a nitro group at the para position instead of trimethyl substitution.
Methoxy-Substituted Analogs
  • (S,E)-N-(4-methoxybenzyl)-2-methyl-3-(1,4-dioxaspiro[4.5]decan-2-yl)prop-2-en-1-amine (S07) ():
    • Contains a methoxybenzyl group, introducing steric bulk and moderate electron-donating effects.
    • Synthesized via α-allyl bromide intermediates with 91% yield but with 7.4 mol% impurities, highlighting challenges in purity control for branched analogs .

Core Spirocyclic Modifications

Functionalized Spiro Rings
  • Ethyl (2R,3R,8R)-8-(((1S)-7-chloro-2,3-dihydro-1H-inden-1-yl)sulfonyl)-2,3-bis(hydroxymethyl)-1,4-dioxaspiro[4.5]dec-6-ene-7-carboxylate ():
    • The spiro ring is modified with hydroxymethyl and sulfonyl groups, enhancing hydrophilicity and hydrogen-bonding capacity compared to the target compound’s simpler structure .
Guanidine Derivatives

Physicochemical and Structural Properties

  • NMR Data: N-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-2-(2,6-dimethoxyphenoxy)ethanamine (9): 1H NMR (400 MHz, CDCl3) shows δ 6.54 (d, J = 8.4 Hz, 2H) for aromatic protons, δ 3.78 (s, 6H) for methoxy groups, and δ 2.7–3.1 (m, 4H) for spiro ring protons . S07: 1H NMR reveals allylic protons at δ 5.3–5.5 ppm and spiro ring protons at δ 3.8–4.1 ppm, indicating distinct electronic environments compared to sulfonamide analogs .

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